5-Acetylamino-6-formylamino-3-methyl-d3-uracil 5-Acetylamino-6-formylamino-3-methyl-d3-uracil
Brand Name: Vulcanchem
CAS No.: 1216442-68-0
VCID: VC0022180
InChI: InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3
SMILES: CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Molecular Formula: C8H10N4O4
Molecular Weight: 229.21

5-Acetylamino-6-formylamino-3-methyl-d3-uracil

CAS No.: 1216442-68-0

Cat. No.: VC0022180

Molecular Formula: C8H10N4O4

Molecular Weight: 229.21

* For research use only. Not for human or veterinary use.

5-Acetylamino-6-formylamino-3-methyl-d3-uracil - 1216442-68-0

Specification

CAS No. 1216442-68-0
Molecular Formula C8H10N4O4
Molecular Weight 229.21
IUPAC Name N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3
Standard InChI Key RDZNZFGKEVDNPK-BMSJAHLVSA-N
SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O

Introduction

Chemical Identification and Structure

5-Acetylamino-6-formylamino-3-methyl-d3-uracil is a deuterated derivative of uracil with specific functional group modifications. Its chemical identity is well-established through several parameters:

Basic Identification Parameters

ParameterValue
CAS Number1216442-68-0
Molecular FormulaC₈H₇D₃N₄O₄
Molecular Weight229.21 g/mol
IUPAC NameN-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide
Common SynonymsAFMU-d3; 5-Acetylamino-6-formylamino-3-methyluracil-d3
PubChem CID46779944

The compound features a pyrimidine ring structure with multiple functional groups, including acetamido, formamido, and a trideuteriomethyl substituent . The structural configuration contains a uracil core with nitrogen-containing functional groups at positions 5 and 6, while the methyl group at position 3 is deuterated .

Structural Characteristics

The chemical structure of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil contains several key components:

  • A pyrimidine ring system forming the uracil base

  • An acetylamino group (-NHCOCH₃) at position 5

  • A formylamino group (-NHCHO) at position 6

  • A trideuteriomethyl group (CD₃) at position 3

  • Two carbonyl groups at positions 2 and 4

This specific arrangement confers particular properties to the molecule that make it valuable for analytical applications, especially as an isotopically labeled standard .

Physical and Chemical Properties

5-Acetylamino-6-formylamino-3-methyl-d3-uracil possesses several important physical and chemical characteristics that influence its handling, storage, and application in research settings.

Physical Properties

PropertyDescription
AppearancePale Yellow to Light Yellow Solid
SolubilitySlightly soluble in DMSO and Methanol
StabilityStable under recommended storage conditions
Long-term StorageAt -20°C under inert atmosphere
Shipping ConditionRoom temperature or with blue ice upon request

The compound's limited solubility necessitates careful consideration when preparing solutions for analytical work. Vendor documentation suggests using ultrasonic baths and heating to 37°C to increase solubility when preparing stock solutions .

Chemical Stability

IsotopomerNormalized Intensity
d0 (no deuterium)0.01%
d1 (one deuterium)0.05%
d2 (two deuterium)0.00%
d3 (three deuterium)99.94%

This high isotopic purity (>99.9%) makes the compound particularly valuable for mass spectrometric applications requiring precise deuterium labeling .

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.3628 mL21.8141 mL43.6281 mL
5 mM0.8726 mL4.3628 mL8.7256 mL
10 mM0.4363 mL2.1814 mL4.3628 mL

When preparing solutions, it is recommended to select appropriate solvents based on solubility characteristics and to store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing .

Storage ParameterRecommendation
Temperature-20°C
AtmosphereInert
Solution Storage (-80°C)Use within 6 months
Solution Storage (-20°C)Use within 1 month
Light ConditionsProtect from light (recommended for similar compounds)

Proper storage is essential to maintain the compound's integrity and isotopic purity for accurate analytical results .

Analytical Data and Specifications

The quality and identity of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil can be verified through several analytical techniques as documented in certificates of analysis.

These analytical data points confirm the identity, purity, and isotopic enrichment of the compound, ensuring its suitability for research applications requiring high precision .

Applications in Research

5-Acetylamino-6-formylamino-3-methyl-d3-uracil serves several important functions in research and analytical chemistry.

Use as Analytical Standard

The primary application of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil appears to be as a stable isotope-labeled analytical standard. Deuterated internal standards are critical for quantitative analysis using mass spectrometry, as they provide a reference point with nearly identical chemical properties but different mass, allowing for precise quantification of the non-deuterated analogue .

Pharmaceutical and Toxicological Studies

Classification SystemRating/Classification
GHS ClassificationAcute toxicity, Oral (Category 4)
WHMIS ClassificationNot WHMIS controlled
HMIS ClassificationHealth hazard: 1, Flammability: 1, Physical hazards: 0

The compound carries a hazard statement indicating it is "Harmful if swallowed" (H302), requiring appropriate precautionary measures .

Toxicological Information

While comprehensive toxicological data is limited in the search results, the safety data sheet indicates:

  • Routes of exposure include ingestion, inhalation, eye contact, and skin contact

  • No specific test data is available for most toxicological endpoints

  • The compound is classified as harmful if swallowed based on component analysis

  • No information is available on carcinogenicity, mutagenicity, or reproductive toxicity

Regulatory Status

The regulatory status of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil influences its acquisition and use in research settings.

Acquisition Requirements

Vendors classify the compound with specific acquisition notices:

  • "Restrictions may apply"

  • "Additional documentation may be required"

  • "Made to order"

  • "Controlled product"

These designations suggest potential regulatory oversight that varies by jurisdiction, requiring proper documentation for purchase and use.

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